molecular formula C13H13NO2 B13700749 Ethyl 5-Methylquinoline-3-carboxylate

Ethyl 5-Methylquinoline-3-carboxylate

Cat. No.: B13700749
M. Wt: 215.25 g/mol
InChI Key: CDFXKEDQVDVZMV-UHFFFAOYSA-N
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Description

Ethyl 5-Methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-Methylquinoline-3-carboxylate can be synthesized through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality . This method is efficient and widely used for the preparation of quinoline derivatives.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalytic amounts of metal salts, Lewis acids, or Brønsted acid catalysts to enhance the reaction efficiency . The reaction is typically carried out by refluxing an alcoholic solution or an organic solvent to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.

    Substitution: It can undergo substitution reactions where different substituents replace the ethyl or methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-3-carboxylic acids, while reduction can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 5-Methylquinoline-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-Methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 5-Methylquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

These compounds share similar chemical structures but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific methyl and ethyl groups, which contribute to its distinct reactivity and applications .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 5-methylquinoline-3-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)10-7-11-9(2)5-4-6-12(11)14-8-10/h4-8H,3H2,1-2H3

InChI Key

CDFXKEDQVDVZMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC=C2N=C1)C

Origin of Product

United States

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